1-(4-Fluorophenyl)-4-(4-(2-pyridyl)piperazinyl)pyrazolo[5,4-d]pyrimidine
Description
1-(4-Fluorophenyl)-4-(4-(2-pyridyl)piperazinyl)pyrazolo[5,4-d]pyrimidine is a pyrazolopyrimidine derivative characterized by a fused pyrazole-pyrimidine core, substituted with a 4-fluorophenyl group at position 1 and a 4-(2-pyridyl)piperazinyl moiety at position 2. Pyrazolopyrimidines are structurally analogous to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways . The fluorophenyl group enhances bioavailability and metabolic stability, while the piperazinyl-pyridyl substituent may contribute to receptor binding selectivity, particularly in kinase or G protein-coupled receptor (GPCR) targets .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7/c21-15-4-6-16(7-5-15)28-20-17(13-25-28)19(23-14-24-20)27-11-9-26(10-12-27)18-3-1-2-8-22-18/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMHRYJOYKUFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(4-(2-pyridyl)piperazinyl)pyrazolo[5,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[5,4-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. The fluorophenyl and pyridyl-piperazine groups are then introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-(4-(2-pyridyl)piperazinyl)pyrazolo[5,4-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl and pyridyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated solvents, catalysts like palladium on carbon, and bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-4-(4-(2-pyridyl)piperazinyl)pyrazolo[5,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(4-(2-pyridyl)piperazinyl)pyrazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors
- Compound 187–190 (4-(phenylamino)pyrazolo[3,4-d]pyrimidine derivatives): These derivatives exhibit potent EGFR inhibition (IC₅₀: 0.005–0.13 µM) and block EGFR signaling in A-431 and MK cell lines. The phenylamino group at position 4 is critical for activity, differing from the piperazinyl-pyridyl group in the target compound, which may reduce kinase selectivity but improve solubility .
- PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine): A Src kinase inhibitor with high selectivity. The t-butyl and chlorophenyl groups enhance hydrophobic interactions, whereas the target compound’s fluorophenyl and polar piperazinyl-pyridyl substituents suggest divergent pharmacokinetic profiles .
Anti-inflammatory Pyrazolo[3,4-d]pyrimidines
- 4-(4-Substituted benzoylamino)pyrazolo[3,4-d]pyrimidines: Compounds with electron-withdrawing groups (e.g., chloro, fluoro) at the benzoylamino position showed superior anti-inflammatory activity (3 mg/kg dose) compared to electron-donating groups (e.g., methyl, amino) in carrageenan-induced edema models. The target compound’s fluorophenyl group aligns with this trend, but its piperazinyl-pyridyl chain may target inflammatory mediators like phosphodiesterases or histamine receptors .
Piperazinyl-Substituted Analogues
- 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine: This thienopyrimidine analogue shares the 4-fluorophenyl and piperazinyl motifs but replaces the pyrazolo[5,4-d]pyrimidine core with a thieno[2,3-d]pyrimidine scaffold.
- 1-(4-Methylbenzyl)-4-(4-(2-methylphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine :
The methylbenzyl group enhances lipophilicity, while the 2-methylphenyl-piperazinyl moiety may confer affinity for α-adrenergic receptors. The target compound’s pyridyl group instead of methylphenyl could improve water solubility and CNS penetration .
COX-2 Selective Pyrazolo[1,5-a]pyrimidines
- 3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine :
This isomer demonstrates COX-2 selectivity due to the methylsulfonylphenyl group. The target compound’s pyrazolo[5,4-d]pyrimidine core and piperazinyl-pyridyl substituent likely redirect activity away from cyclooxygenase inhibition, possibly toward phosphodiesterase or kinase targets .
Structural and Pharmacological Data Comparison
Key Observations
Substituent Effects :
- Fluorophenyl groups enhance metabolic stability and target engagement across multiple analogues.
- Piperazinyl-linked aromatic groups (e.g., pyridyl vs. chlorophenyl) modulate solubility and receptor selectivity.
Core Structure Impact :
- Pyrazolo[5,4-d]pyrimidine’s isomerism (vs. [3,4-d] or [1,5-a]) influences planarity and binding pocket compatibility .
Synthetic Accessibility :
- The target compound’s synthesis may leverage one-flask Vilsmeier-heterocyclization strategies, similar to pyrazolo[3,4-d]pyrimidine derivatives .
Biological Activity
1-(4-Fluorophenyl)-4-(4-(2-pyridyl)piperazinyl)pyrazolo[5,4-d]pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[5,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a fluorophenyl group and a piperazine moiety enhances its pharmacological profile, potentially influencing its interaction with biological targets.
Research indicates that derivatives of pyrazolo[5,4-d]pyrimidine can act as inhibitors of various enzymes and receptors, particularly those involved in cancer proliferation. For instance, compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation in cancer cell lines .
Biological Activity
This compound has demonstrated several biological activities:
- Anticancer Activity : In vitro studies have shown that related compounds exhibit significant anticancer properties. For example, derivatives have been tested against human breast cancer cell lines (MDA-MB-231), revealing varying degrees of growth inhibition .
- Apoptosis Induction : Some derivatives have been reported to induce apoptosis in cancer cells by affecting the BAX/Bcl-2 ratio, which is crucial for regulating cell death pathways .
- Kinase Inhibition : The compound's ability to inhibit kinases such as EGFR has been highlighted in studies, with certain derivatives showing potent inhibitory effects at nanomolar concentrations .
Research Findings
A summary of key findings from recent studies is presented in the following table:
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MDA-MB-231 | Not specified | Growth inhibition | |
| A549 | 8.21 | EGFR inhibition | |
| HCT-116 | 19.56 | EGFR inhibition |
Case Studies
- EGFR Inhibition : A study focused on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant anti-proliferative activity against A549 and HCT-116 cell lines. The most effective compound showed an IC50 value of 0.016 µM against wild-type EGFR .
- Anticancer Screening : Another investigation assessed a library of synthesized compounds for anticancer activity using MTT assays. Results indicated that while some compounds exhibited promising activity, others did not show significant growth inhibition compared to positive controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
